![molecular formula C14H23N3OS B2995068 1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920158-38-9](/img/structure/B2995068.png)
1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
The compound is a pyrimidine derivative, which is a class of organic compounds that include several important biomolecules, such as the nucleobases cytosine, thymine, and uracil . The presence of the diethylamino group and the thioxo group suggest that this compound might have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The diethylamino group would be attached to one of the carbon atoms of the pyrimidine ring, and the thioxo group would be attached to the carbon atom adjacent to one of the nitrogen atoms .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would likely be influenced by the electron-donating diethylamino group and the electron-withdrawing thioxo group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the diethylamino group could make the compound basic, while the thioxo group could make it more reactive. The compound’s solubility, melting point, and other physical properties would depend on the specific arrangement of these groups .Scientific Research Applications
Solid-Phase Peptide Synthesis
This compound, also known as 3-(diethylamino)propylamine (DEAPA), has been reported as an effective replacement for piperidine in removing Fmoc groups during solid-phase peptide synthesis . This makes it a safer and greener base for this process .
Thermo-Responsive Polymers
Thermo-responsive poly(N-[3-(diethylamino)propyl]methacrylamide)s were synthesized using this compound. The molar masses of the samples were 33,000–35,000 g∙mol−1 . These polymers are flexible chain polymers and their behavior in buffer solutions was analyzed .
pH-Responsive Polymers
The same polymers mentioned above also exhibit pH-responsive behavior . The phase separation temperatures of these polymers decrease as pH increases .
Drug Delivery Systems
Due to their thermo- and pH-responsive properties, these polymers could potentially be used in drug delivery systems . The polymers could encapsulate drugs and release them in response to changes in temperature or pH .
Nanomedicine
Polymersomes, vesicular nanostructures enclosed by a bilayer-membrane self-assembled from amphiphilic block copolymers, have found various applications in different research fields such as nanomedicine . The compound could potentially be used in the synthesis of these polymersomes .
Biomimetic Nanoreactors
Permeable polymersomes, which can be fabricated using this compound, have applications in the field of biomimetic nanoreactors . These nanoreactors mimic biological systems and can carry out chemical reactions in a controlled environment .
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given the compound’s structure, it may potentially interact with pathways involving pyrimidine biosynthesis . .
Pharmacokinetics
The compound’s predicted properties suggest it may have moderate water solubility and a log octanol-water partition coefficient (logp) of 442, which could influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target identification and understanding of its mode of action, it is difficult to predict the precise effects of this compound at the molecular and cellular level .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. Specific details about how these factors influence the compound’s action are currently unknown .
Future Directions
The study and development of new pyrimidine derivatives is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and agriculture . This compound, with its unique combination of functional groups, could be an interesting subject for future research.
properties
IUPAC Name |
1-[3-(diethylamino)propyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-16(4-2)9-6-10-17-12-8-5-7-11(12)13(19)15-14(17)18/h3-10H2,1-2H3,(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVOOAHUDPNJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=S)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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